molecular formula C4H2N8 B079752 6-Azidotetrazolo[1,5-b]pyridazine CAS No. 14393-79-4

6-Azidotetrazolo[1,5-b]pyridazine

Cat. No. B079752
CAS RN: 14393-79-4
M. Wt: 162.11 g/mol
InChI Key: PTKPVHXLFXCKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Azidotetrazolo[1,5-b]pyridazine is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of tetrazole and pyridazine, which are known for their potential as drugs and biological probes. The synthesis of 6-Azidotetrazolo[1,5-b]pyridazine has been extensively studied, and its mechanism of action and biochemical effects have been investigated.

Scientific Research Applications

6-Azidotetrazolo[1,5-b]pyridazine has been used in various scientific research applications, including drug development, chemical biology, and materials science. This compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and bacterial infections. In addition, 6-Azidotetrazolo[1,5-b]pyridazine has been used as a chemical probe to study biological processes and as a building block for the synthesis of novel materials.

Mechanism Of Action

The mechanism of action of 6-Azidotetrazolo[1,5-b]pyridazine is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. This compound has been shown to have a high affinity for certain enzyme targets, which may explain its potential as a drug candidate. Further research is needed to fully elucidate the mechanism of action of 6-Azidotetrazolo[1,5-b]pyridazine.

Biochemical And Physiological Effects

6-Azidotetrazolo[1,5-b]pyridazine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of cell death. This compound has also been shown to have antibacterial properties and to be effective against certain types of cancer cells. Further research is needed to fully understand the biochemical and physiological effects of 6-Azidotetrazolo[1,5-b]pyridazine.

Advantages And Limitations For Lab Experiments

The advantages of using 6-Azidotetrazolo[1,5-b]pyridazine in lab experiments include its high potency, selectivity, and versatility. This compound can be used in a variety of assays and experiments to study biological processes and to develop new drugs. However, there are also limitations to using 6-Azidotetrazolo[1,5-b]pyridazine, including its potential toxicity and the need for specialized equipment and expertise to handle this compound safely.

Future Directions

There are numerous future directions for the study of 6-Azidotetrazolo[1,5-b]pyridazine. One area of research is the development of new drugs based on this compound, which may have potential for the treatment of various diseases. Another area of research is the study of the mechanism of action of 6-Azidotetrazolo[1,5-b]pyridazine, which may lead to the discovery of new targets for drug development. In addition, the use of 6-Azidotetrazolo[1,5-b]pyridazine as a chemical probe and building block for the synthesis of novel materials is an area of research that is likely to continue to grow in the future.

Synthesis Methods

The synthesis of 6-Azidotetrazolo[1,5-b]pyridazine involves the reaction of pyridazine-3,6-dicarbonitrile with sodium azide in the presence of a copper catalyst. The reaction proceeds through a series of intermediate steps and yields 6-Azidotetrazolo[1,5-b]pyridazine as the final product. The synthesis of this compound has been optimized to achieve high yields and purity, and various modifications have been made to the reaction conditions to improve the efficiency of the reaction.

properties

IUPAC Name

6-azidotetrazolo[1,5-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N8/c5-9-6-3-1-2-4-7-10-11-12(4)8-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKPVHXLFXCKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=NN2N=C1N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azidotetrazolo[1,5-b]pyridazine

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